ethyl (E)-3-ethoxy-2-methylacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

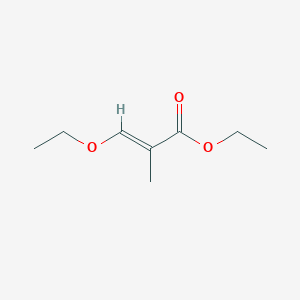

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCHIWJCAAITIC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085699-23-5 | |

| Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifaceted Building Block in Modern Synthesis

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate

This compound is a specialized α,β-unsaturated ester that serves as a valuable intermediate in advanced organic synthesis. Its unique structure, featuring an electron-donating ethoxy group on the β-carbon and a methyl group on the α-carbon, imparts a distinct reactivity profile that sets it apart from more common acrylate monomers. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent. We will explore the causality behind its chemical behavior, from its synthesis pathways to its role in the creation of complex therapeutic agents.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is characterized by the following identifiers and physical constants.

| Property | Value | Source |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [1] |

| Synonyms | (E)-Ethyl 3-ethoxy-2-methylacrylate | [1] |

| CAS Number | 1085699-23-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless Liquid (predicted) | [3] |

| Boiling Point | ~195 - 196 °C (for the non-methylated analog) | [3][4] |

| Density | ~0.998 g/mL at 25 °C (for the non-methylated analog) | [4] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of substituted acrylates like this compound is a critical aspect of its industrial availability. While multiple routes exist for the parent structure (ethyl 3-ethoxyacrylate), these methodologies form the basis for producing its derivatives. The choice of a synthetic pathway is often a balance between reagent cost, reaction efficiency, and scalability.

A widely recognized method for producing the core ethyl ethoxyacrylate structure involves the reaction of ethyl bromoacetate with triethyl orthoformate.[5][6] This approach leverages the orthoformate as both a reactant and a solvent to introduce the ethoxy group.

Another scalable, patented method involves a multi-step process beginning with the addition of vinyl ethyl ether to trichloroacetyl chloride.[7] The resulting intermediate is then treated with an organic base and ethanol, followed by an acid-catalyzed elimination step to yield the final product. This method is advantageous due to its use of inexpensive starting materials and conditions suitable for industrial production.[7]

A third approach involves the carbonylation of a sodium ethoxide and ethyl acetate mixture, followed by reaction with an ethanolic HCl solution to generate the target acrylate.[8]

Caption: Generalized workflow for the synthesis of the ethyl ethoxyacrylate core.

Part 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three key functional groups: the ethyl ester, the carbon-carbon double bond, and the β-ethoxy group.

-

Michael Addition: The acrylate system is an excellent Michael acceptor. However, the electron-donating resonance from the β-ethoxy group reduces the electrophilicity of the β-carbon compared to a standard acrylate.[9] This modulation is a key feature, allowing for more controlled conjugate additions with a range of nucleophiles (amines, thiols, carbanions). The α-methyl group provides steric hindrance that can influence the stereochemical outcome of the addition.

-

Polymerization: Like other acrylates, this molecule can serve as a monomer in radical polymerization processes.[10] The substituents on the double bond will affect the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.

-

Ester Group Reactions: The ethyl ester functionality can undergo standard reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification with other alcohols.

Caption: Key reactive sites on this compound.

Part 4: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data represents the expected spectroscopic signature based on its molecular structure.

| Technique | Expected Features |

| ¹H NMR | - Ethyl Ester: Quartet (~4.2 ppm, 2H) and Triplet (~1.3 ppm, 3H).- Ethyl Ether: Quartet (~3.9 ppm, 2H) and Triplet (~1.4 ppm, 3H).- Vinyl Proton: Singlet (~7.5 ppm, 1H).- α-Methyl: Singlet (~2.0 ppm, 3H). |

| ¹³C NMR | - Carbonyl (C=O): ~165-170 ppm.- Alkene Carbons (C=C): ~160 ppm (β-carbon) and ~110 ppm (α-carbon).- Ether/Ester O-CH₂: ~60-70 ppm.- Methyl/Ethyl CH₃: ~14-20 ppm. |

| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption at ~1710-1730 cm⁻¹.- C=C Stretch (Alkene): Medium absorption at ~1620-1640 cm⁻¹.- C-O Stretch (Ester/Ether): Strong absorptions in the 1100-1300 cm⁻¹ region.[11] |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 158.- Key Fragments: Loss of ethoxy group (m/z = 113), loss of ethyl group (m/z = 129), and other characteristic ester fragmentations. |

Standard Protocol for Spectroscopic Analysis

A self-validating protocol for characterization ensures data integrity.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for NMR analysis.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

-

IR Spectroscopy: Place a drop of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.[12]

-

Mass Spectrometry: Introduce a dilute solution of the sample via GC-MS with an electron ionization (EI) source to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.[12]

Part 5: Applications in Drug Development and Organic Synthesis

The unique substitution pattern of this compound makes it a strategic building block, particularly in pharmaceutical development.

Its most notable application is as a key reagent in the synthesis of potent respiratory syncytial virus (RSV) fusion inhibitors.[2] RSV is a major cause of respiratory illness, especially in young children, and the development of effective antivirals is a critical area of research. In these syntheses, the acrylate moiety is incorporated into a larger heterocyclic framework, forming the core of the active pharmaceutical ingredient (API).

Beyond this specific use, its structural features make it suitable for:

-

Complex Molecule Synthesis: As a versatile intermediate for introducing a functionalized three-carbon unit.

-

Polymer Chemistry: As a specialty monomer to create polymers with tailored properties, such as specific refractive indices, solubility, or reactivity for cross-linking.[10]

Caption: Role as a key starting material in a drug development workflow.

Part 6: Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Pictogram | Hazard Class | Hazard Statement |

|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1] |

| Skin Irritation | H315: Causes skin irritation[1] | |

| Eye Irritation | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][13]

-

Avoid Contact: Avoid breathing vapors and prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

References

- 1. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 3-ethoxyacrylate 98 1001-26-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 7. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 8. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy Ethyl 3-(dimethylamino)-2-ethoxyacrylate [smolecule.com]

- 11. ias.ac.in [ias.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. ark-chem.co.jp [ark-chem.co.jp]

In-Depth Technical Guide: Ethyl (E)-3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for ethyl (E)-3-ethoxy-2-methylacrylate, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound.[1]

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| Molecular Formula | C8H14O3 | PubChem[1] |

| Density | 1.0 g/cm³ | Apollo Scientific[2] |

| Boiling Point | 196-198 °C | Apollo Scientific[2] |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | PubChem[1] |

| CAS Number | 1085699-23-5 | Apollo Scientific[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate precursor with trichloroacetyl chloride followed by treatment with an organic base and ethanol.

Representative Experimental Protocol

The following protocol is a representative example of the synthesis of a similar compound, 3-ethoxy ethyl acrylate, which can be adapted for the synthesis of the title compound. This method is advantageous due to its use of readily available starting materials and mild reaction conditions.

Step 1: Reaction with Trichloroacetyl Chloride

-

In a three-necked flask, 91g (0.5mol) of trichloroacetyl chloride is added.

-

Vinyl ethyl ether (72g, 1.0mol) is slowly added dropwise over approximately 1.5 hours, while maintaining the temperature at 25 °C.

-

The reaction mixture is stirred at this temperature for 6 hours.

-

Low-boiling-point byproducts are subsequently removed by distillation under reduced pressure at a temperature below 40 °C.

Step 2: Ethanolysis and Base Treatment

-

Following distillation, 144g (1.0mol) of diisopropylethylamine and 200g of ethanol are added to the reaction mixture.

-

The mixture is then heated to 50 °C and allowed to react for 2 hours.

-

After the reaction is complete, the mixture is filtered to recover the filter cake.

Step 3: Elimination and Purification

-

Ethanol is distilled from the filtrate under reduced pressure at a temperature below 50 °C.

-

After distillation, 3.4g (0.025mol) of potassium bisulfate is added.

-

The temperature is raised to 100 °C, and nitrogen is introduced at a flow rate of 400mL/min for 4 hours to facilitate the elimination reaction.

-

The final product, 3-ethoxy ethyl acrylate, is obtained by reduced pressure distillation.

This protocol can be adapted for the synthesis of this compound by using an appropriate methylated precursor.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-ethoxy ethyl acrylate, which is structurally related to the target compound.

Caption: Generalized synthesis workflow for 3-ethoxy ethyl acrylate.

References

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylprop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (E)-3-ethoxy-2-methylprop-2-enoate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, and critical applications in drug development, with a focus on its role in the creation of antiviral compounds.

Chemical Identity and Nomenclature

The compound with the common name ethyl (E)-3-ethoxy-2-methylacrylate is systematically named ethyl (E)-3-ethoxy-2-methylprop-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name accurately describes its molecular structure, indicating an ethyl ester of a prop-2-enoic acid with an ethoxy group at the third carbon and a methyl group at the second carbon, with the (E)-configuration denoting the stereochemistry around the double bond.

Synonyms for this compound include Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate and Ethyl trans-3-ethoxy-2-methylacrylate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl (E)-3-ethoxy-2-methylprop-2-enoate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.19 g/mol | [4] |

| CAS Number | 1085699-23-5 | [4] |

| Boiling Point | 196 °C | [4] |

| SMILES | CCO/C=C(\C)/C(=O)OCC | [4] |

| InChI | InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | [2] |

Role in Drug Development: Synthesis of RSV Fusion Inhibitors

Ethyl (E)-3-ethoxy-2-methylprop-2-enoate is a crucial reagent in the synthesis of potent antiviral agents, specifically Respiratory Syncytial Virus (RSV) fusion inhibitors.[3][5] RSV is a primary cause of lower respiratory tract infections, particularly in young children and the elderly.[6] RSV fusion inhibitors are a class of antiviral drugs that prevent the virus from fusing with host cells, a critical step in the viral life cycle.[6] These small molecules bind to the RSV fusion (F) glycoprotein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion.[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of ethyl (E)-3-ethoxy-2-methylprop-2-enoate are not extensively published. However, a general synthetic approach can be inferred from procedures for analogous compounds. For instance, the synthesis of the related compound, ethyl (2E)-3-ethoxybut-2-enoate, involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of an acid catalyst.[9]

A plausible synthetic workflow for producing intermediates for drug development, such as RSV fusion inhibitors, is outlined below. This generalized workflow highlights the critical steps from starting materials to the final active pharmaceutical ingredient (API).

References

- 1. Buy Online CAS Number 92145-32-9 - TRC - Ethyl 3-Ethoxy-2-methylpropyl-2-enoate | LGC Standards [lgcstandards.com]

- 2. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]

- 4. (2E)-Ethyl 3-Ethoxy-2-methylprop-2-enoate | 1085699-23-5 | KTB69923 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Spectroscopic Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. Ethyl (E)-3-ethoxy-2-methylacrylate, a substituted acrylate ester, represents a class of compounds with significant potential in organic synthesis and materials science. This guide, prepared for the discerning scientific audience, provides a comprehensive analysis of the spectroscopic data of this compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to offer not just data, but a deeper understanding of how these techniques synergistically lead to the unambiguous elucidation of its molecular architecture. This document is structured to serve as a practical reference, blending theoretical principles with the interpretation of actual, albeit predicted and comparative, spectral data.

Molecular Structure and Properties

This compound (CAS No: 1085699-23-5) is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] Its structure features a central acrylate backbone with an ethyl ester group, a methyl substituent at the α-carbon, and an ethoxy group at the β-carbon, with the (E)-configuration indicating a specific stereochemistry around the carbon-carbon double bond.

Caption: 2D structure of this compound.

Spectroscopic Data Analysis

The structural confirmation of a molecule like this compound relies on a complementary suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) for this compound in a standard solvent like CDCl₃ are predicted based on the analysis of similar acrylate structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | =CH-O- |

| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ (ester) |

| ~3.9 | Quartet | 2H | -O-CH₂-CH₃ (ether) |

| ~1.9 | Singlet | 3H | -C(CH₃)= |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ (ester) |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ (ether) |

Interpretation:

-

The downfield singlet at approximately 7.4 ppm is characteristic of the vinylic proton (=CH-O-), deshielded by the adjacent oxygen atom and the conjugated system.

-

The two distinct quartets around 4.2 and 3.9 ppm correspond to the two methylene (-CH₂-) groups of the ethyl ester and ethoxy ether, respectively. The ester methylene protons are typically slightly more deshielded.

-

The singlet at around 1.9 ppm is assigned to the methyl group attached to the double bond.

-

The two triplets in the upfield region (~1.3 and ~1.2 ppm) are characteristic of the methyl protons of the two ethyl groups, each coupled to their adjacent methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~158 | =C-O (vinylic carbon) |

| ~110 | =C(CH₃)- (vinylic carbon) |

| ~68 | -O-CH₂- (ether) |

| ~60 | -O-CH₂- (ester) |

| ~15 | -CH₃ (ether) |

| ~14 | -CH₃ (ester) |

| ~12 | =C-CH₃ |

Interpretation:

-

The signal at the lowest field (~168 ppm) is characteristic of the ester carbonyl carbon.

-

The signals for the two sp² hybridized carbons of the double bond are expected around 158 ppm and 110 ppm. The carbon attached to the oxygen (=C-O) is significantly deshielded.

-

The two methylene carbons of the ethoxy and ethyl ester groups will appear in the 60-70 ppm region.

-

The three methyl carbons will resonate at the highest field, typically between 10 and 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For acrylates, characteristic peaks are expected for the carbonyl group and the carbon-carbon double bond.[2]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1250-1050 | Strong | C-O stretch (ester and ether) |

Interpretation:

-

The strong absorption band around 1715 cm⁻¹ is a clear indicator of the conjugated ester carbonyl group.

-

The medium intensity band around 1640 cm⁻¹ corresponds to the C=C double bond stretching vibration.

-

The strong and broad absorptions in the "fingerprint region" between 1250 and 1050 cm⁻¹ are due to the C-O stretching vibrations of both the ester and ether linkages.

-

The peaks in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 158.

Predicted Fragmentation Pattern:

The fragmentation of acrylate esters is often characterized by cleavage of the ester group and rearrangements. Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, leading to a fragment at m/z 113. Loss of the entire ethyl ester group (-COOC₂H₅, m/z 73) could also occur. Further fragmentation of the ethoxy side chain is also expected.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the key experiments described.

NMR Spectroscopy

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (E)-3-ethoxy-2-methylacrylate

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (E)-3-ethoxy-2-methylacrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural elucidation of this molecule using ¹H NMR spectroscopy.

Introduction

This compound is an α,β-unsaturated ester, a class of compounds that are important building blocks in organic synthesis. The molecule possesses a stereochemically defined double bond, with the (E)-configuration indicating that the ethoxy group and the acrylate moiety are on opposite sides of the double bond. Understanding the ¹H NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide will delve into the intricacies of the spectrum, providing a peak-by-peak analysis and explaining the underlying principles that govern the observed chemical shifts and coupling constants.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The IUPAC name for this compound is ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1].

References

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl (E)-3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl (E)-3-ethoxy-2-methylacrylate. Due to the absence of publicly available experimental spectra, this document presents a predicted 13C NMR analysis based on established computational methods, alongside a detailed, standardized experimental protocol for acquiring such data. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized in the table below. These values were calculated using computational algorithms that correlate molecular structure with expected NMR spectral data. It is important to note that these are theoretical values and may differ slightly from experimental results.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.3 |

| C2 | 60.5 |

| C3 | 168.0 |

| C4 | 118.9 |

| C5 | 158.7 |

| C6 | 12.1 |

| C7 | 68.2 |

| C8 | 15.2 |

Molecular Structure with Predicted 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted chemical shifts from the table above correspond to these numbered positions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a 13C NMR spectrum of a liquid sample such as this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[2] The final solution height in the tube should be approximately 4-5 cm.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 (or equivalent) |

| Pulse Width | 30° |

| Spectral Width | 0 - 220 ppm |

| Acquisition Time (AQ) | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 2.0 s |

| Number of Scans (NS) | 1024 (adjust for optimal signal-to-noise) |

| Temperature | 298 K (25 °C) |

| Decoupling | Proton broadband decoupling |

III. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl (E)-3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for ethyl (E)-3-ethoxy-2-methylacrylate. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted data set based on the analysis of structurally analogous molecules, including ethyl acrylate and ethyl methacrylate. This information is intended to serve as a valuable reference for researchers and professionals in drug development and materials science.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are derived from the known spectral data of similar acrylate and methacrylate esters and are based on the characteristic vibrational modes of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2980-2950 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1715-1700 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1640-1620 | Medium | C=C Stretch | Alkene |

| ~1465-1440 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |

| ~1390-1365 | Medium | C-H Bend | Alkyl (CH₃) |

| ~1270-1240 | Strong | C-O Stretch | Ester |

| ~1170-1150 | Strong | C-O Stretch | Ether |

| ~1040-1020 | Medium | C-O Stretch | Ester/Ether |

| ~850-810 | Medium | =C-H Bend | Alkene (trans) |

Experimental Protocol for Acquiring IR Spectra

The following is a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) Accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium for stable operation.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O), which will then be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The infrared beam will pass through the ATR crystal and interact with the sample at the surface.

-

The resulting interferogram is then mathematically converted to an infrared spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final IR spectrum of the sample.

-

Process the spectrum as needed, which may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, from initial sample handling to final structural elucidation.

Caption: Logical workflow for IR spectral analysis.

mass spectrometry of ethyl (E)-3-ethoxy-2-methylacrylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl (E)-3-Ethoxy-2-Methylacrylate

This guide provides a detailed technical examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation to offer a predictive analysis grounded in established fragmentation principles of acrylate esters. We will explore the theoretical fragmentation pathways, present a robust analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and provide the causal reasoning behind our experimental choices and interpretations.

Introduction to this compound

This compound is an α,β-unsaturated ester with the molecular formula C₈H₁₄O₃.[1] Its structure features several key functional groups that dictate its behavior under mass spectrometric analysis: an ethyl ester, a methyl group on the α-carbon, and an ethoxy group on the β-carbon. Understanding its fragmentation is critical for its identification in complex matrices, for quality control, and for metabolic studies.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.0943 Da | PubChem[1] |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | PubChem[1] |

The presence of multiple ester and ether linkages provides predictable cleavage points, primarily under Electron Ionization (EI), a hard ionization technique that generates reproducible and information-rich fragmentation patterns ideal for structural elucidation.[2]

Predicted Electron Ionization (EI) Fragmentation Pathway

The primary fragmentation processes for esters involve α-cleavage adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement.[3] For this specific molecule, we anticipate several key fragmentation routes originating from the molecular ion (M⁺•) at m/z 158.

Detailed Breakdown of Predicted Fragments:

| Predicted m/z | Ion Formula | Proposed Fragmentation Mechanism | Rationale & Supporting Evidence |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) | The parent ion. Its abundance may be low due to the molecule's acyclic and ester-rich structure, which promotes facile fragmentation. |

| 130 | [C₆H₁₀O₃]⁺• | Loss of ethylene (-C₂H₄) | A McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl ester chain to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This is a common pathway for ethyl esters. |

| 129 | [C₆H₉O₃]⁺ | Loss of ethyl radical (-•C₂H₅) | Cleavage of the C-O bond in the ethyl ester group, with the charge retained by the larger fragment. This is a common α-cleavage for esters. |

| 113 | [C₆H₉O₂]⁺ | Loss of ethoxy radical (-•OC₂H₅) | α-cleavage adjacent to the carbonyl group, resulting in the loss of the ethoxy group from the ester. This acylium ion is often a stable and prominent peak in the spectra of ethyl esters.[9][10] |

| 85 | [C₅H₉O]⁺ | Loss of carbon monoxide from m/z 113 (-CO) | The acylium ion at m/z 113 can readily lose a neutral carbon monoxide molecule. The resulting ion is also observed in the spectrum of ethyl methacrylate.[6] |

| 55 | [C₃H₃O]⁺ | Acryloyl cation | This fragment likely arises from more complex rearrangements and cleavage of the carbon backbone. A prominent peak at m/z 55 is the base peak in the spectrum of ethyl acrylate, indicating the stability of this ion structure.[5] |

Recommended Analytical Protocol: GC-MS

For volatile and semi-volatile compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice.[9] Electron Ionization (EI) is recommended for its ability to produce standardized, library-searchable spectra.

Sample Preparation

The goal of sample preparation is to isolate the analyte from the matrix and prepare it in a solvent compatible with the GC system.

-

Extraction: For liquid samples (e.g., food simulants, biological fluids), perform a liquid-liquid extraction.

-

Drying & Filtration:

-

Carefully transfer the upper organic layer to a clean vial.

-

Pass the organic extract through a 0.45 µm filter membrane to remove any particulates.[11]

-

-

Dilution:

-

Dilute the final extract with the extraction solvent to a concentration range of 0.5 to 50 µg/mL to ensure the response is within the linear range of the detector.

-

Instrumentation and Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. A split ratio of 20:1 is a good starting point. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical 30m x 0.25mm columns. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | A general-purpose, non-polar column that provides excellent separation for a wide range of volatile compounds.[13] |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Starts at a low temperature to trap volatiles on the column and gradually ramps to elute the analyte and clean the column. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | The gold standard for creating reproducible, library-comparable spectra.[2] |

| Ionization Energy | 70 eV | Standard energy that provides sufficient fragmentation for structural analysis while maintaining consistency across instruments.[5] |

| Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and prevents contamination. |

| Scan Mode | Full Scan | To acquire a complete mass spectrum for identification. |

| Scan Range | m/z 40 - 250 | Covers the molecular ion and all predicted major fragments.[11] |

GC-MS Workflow Diagram

Conclusion and Best Practices

This guide outlines a comprehensive approach to the mass spectrometric analysis of this compound. By leveraging established fragmentation patterns of analogous acrylate esters, we have constructed a predictive fragmentation map that serves as a powerful tool for the identification and structural confirmation of this compound. The provided GC-MS protocol offers a validated starting point for routine analysis, ensuring both high sensitivity and reproducibility.

For any analytical work, adherence to best practices is paramount. This includes the regular tuning of the mass spectrometer, the use of high-purity solvents and gases, and the inclusion of appropriate quality control samples, such as blanks and calibration standards, in every analytical run. By combining a strong theoretical understanding with rigorous experimental execution, researchers can achieve accurate and reliable characterization of this and other challenging analytes.

References

- 1. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl acrylate(140-88-5) MS [m.chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. Methacrylic acid, ethyl ester [webbook.nist.gov]

- 7. 2-Ethoxyethyl methacrylate [webbook.nist.gov]

- 8. 2-Ethoxyethyl methacrylate [webbook.nist.gov]

- 9. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Ethyl (E)-3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is an alpha,beta-unsaturated ester with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical properties, supported by available data and generalized experimental protocols. The information herein is intended to assist researchers and professionals in the effective handling, characterization, and utilization of this compound.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [1] |

| Synonyms | Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | [2][3] |

| CAS Number | 1085699-23-5 | [1][2] |

| Molecular Formula | C8H14O3 | [1][4] |

| Molecular Weight | 158.19 g/mol | [1] |

| Chemical Structure | ||

| SMILES: C(OCC)(=O)/C(/C)=C/OCC | [2] | |

| InChI: InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | [1][2] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models or provided by chemical suppliers without detailed experimental validation.

| Property | Value | Source |

| Appearance | Clear, faint yellow liquid | [2] |

| Boiling Point | 196-198 °C | [3] |

| 197.5 ± 0.0 °C | Predicted[2] | |

| Density | 1.0 g/cm³ | [3] |

| 0.965 ± 0.06 g/cm³ | Predicted[2] | |

| Refractive Index | No data available | |

| Melting Point | No data available | |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Flash Point | No data available |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), the ethoxy group (triplet and quartet), the methyl group (singlet), and the vinylic proton (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, carbons of the ethyl and ethoxy groups, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an acrylate ester. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and spectroscopic properties of this compound are not explicitly available in the reviewed literature. Therefore, generalized standard operating procedures for these measurements are provided below.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For small sample amounts, micro-boiling point determination methods can be employed.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

-

Refractive Index: The refractive index can be measured using a refractometer. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a liquid sample, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.

-

Place the sample holder or ATR unit in the FT-IR spectrometer.

-

Acquire the infrared spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).[9]

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using an appropriate method, such as electron ionization (EI) or chemical ionization (CI).[10]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[11]

-

The detector records the abundance of each ion, generating a mass spectrum.[12]

-

Synthesis Workflow

A plausible synthetic route for this compound can be adapted from the synthesis of similar acrylate esters. A representative workflow is depicted below.

Caption: A potential two-step synthesis of this compound.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]

- 3. 1085699-23-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 92145-32-9|Ethyl 3-ethoxy-2-methylacrylate|BLD Pharm [bldpharm.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to the Solubility of Ethyl (E)-3-Ethoxy-2-Methylacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is an acrylate monomer with potential applications in polymer synthesis and material science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in the absence of readily available quantitative data in the literature. The guide details established experimental protocols and introduces predictive models for solubility estimation.

Predictive Approaches to Solubility: Hansen Solubility Parameters

In the absence of experimental data, theoretical models can provide valuable insights into the solubility of a compound. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent.[1] The model is based on the principle that "like dissolves like" and quantifies this similarity using three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen Solubility Parameter (δt) is calculated from these three components. For a solute to dissolve in a solvent, their Hansen Solubility Parameters should be similar. While specific HSP values for this compound are not available, data for other acrylate monomers can provide a useful reference point for solvent selection in experimental studies.[2][3]

Experimental Determination of Solubility

The solubility of a liquid solute like this compound in an organic solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation.

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6][7][8] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute settles.

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the known volume of the saturated solution under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) to avoid decomposition of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

-

If this compound has a chromophore that absorbs in the UV-Visible range, this method can be a rapid and sensitive way to determine its concentration in a saturated solution.[9][10][11][12]

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Sample Analysis:

-

Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution, especially in complex mixtures.[13]

Experimental Protocol:

-

Method Development:

-

Develop an HPLC method for the quantitative analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV detector).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Sample Analysis:

-

Filter a small volume of the clear supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Data Presentation

Quantitative solubility data obtained from the experimental methods described above should be presented in a clear and structured format for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| e.g., Acetone | 25 | [Experimental Value] | Gravimetric |

| e.g., Ethanol | 25 | [Experimental Value] | UV-Vis |

| e.g., Toluene | 25 | [Experimental Value] | HPLC |

| e.g., Hexane | 25 | [Experimental Value] | Gravimetric |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: From Synthesis to Application in Antiviral Drug Discovery

This guide provides a comprehensive technical overview of ethyl (E)-3-ethoxy-2-methylacrylate, a key reagent in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its notable application in the creation of antiviral therapeutics. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, emphasizing the practical and theoretical aspects relevant to its use in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No. 1085699-23-5) is a substituted acrylate ester that has gained prominence as a crucial building block in the synthesis of complex heterocyclic molecules.[1][2] While the historical discovery of this specific molecule is not extensively documented in readily available literature, its utility has been highlighted in significant medicinal chemistry campaigns. Its strategic importance lies in its role as an electrophile in condensation reactions, enabling the construction of pyrimidine-based ring systems.[3] This reactivity has been pivotal in the development of novel antiviral agents, most notably in the fight against Respiratory Syncytial Virus (RSV).[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [1] |

| CAS Number | 1085699-23-5 | [1][4] |

| Appearance | Not specified, likely a colorless oil | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Spectroscopic data is essential for the identification and characterization of this compound. Detailed spectral information, including ¹H NMR, ¹³C NMR, and IR spectra, is available through chemical databases such as ChemicalBook.[5] This data is critical for confirming the structure and purity of the compound before its use in sensitive multi-step syntheses.

Synthesis of this compound

While a definitive, seminal paper on the synthesis of this compound is not apparent, its structure suggests that it can be prepared through modifications of established methods for acrylate synthesis. The synthesis of the closely related ethyl 3-ethoxyacrylate is well-documented and often involves the reaction of ethyl bromoacetate with triethyl orthoformate.[6]

A plausible synthetic pathway for this compound would likely involve a Claisen condensation-type reaction between ethyl propionate and ethyl formate to generate an intermediate that can then be O-alkylated with an ethylating agent. The stereochemistry of the double bond would be a key consideration in the synthetic design.

The following diagram illustrates a generalized synthetic approach.

Caption: A plausible synthetic pathway to this compound.

Application in the Synthesis of an RSV Fusion Inhibitor

A significant and well-documented application of this compound is in the synthesis of GS-5806, a potent oral inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein.[3] In this synthesis, the compound serves as a key electrophile in a condensation reaction with a pyrazole derivative to construct the core pyrazolo[1,5-a]pyrimidine heterocyclic system of the drug candidate.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The following protocol is adapted from the reported synthesis of a key intermediate in the development of GS-5806.[3]

Materials:

-

Pyrazole derivative (e.g., tert-butyl 3-(3-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the pyrazole derivative in DMF, add cesium carbonate.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidin-5-one intermediate.

Mechanistic Rationale and Causality

The choice of this compound in this synthesis is deliberate and based on sound mechanistic principles. The ethoxy group at the 3-position acts as a good leaving group in the presence of a nucleophile, facilitating the cyclization reaction. The methyl group at the 2-position influences the electronic properties of the acrylate system and the conformation of the final product. The E-stereochemistry of the double bond is crucial for achieving the desired regioselectivity and stereochemistry in the cyclized product. The use of a carbonate base, such as cesium carbonate, is essential for deprotonating the nucleophilic amine on the pyrazole, initiating the condensation reaction.

The following diagram illustrates the key steps in the reaction mechanism.

Caption: Key mechanistic steps in the formation of the pyrazolo[1,5-a]pyrimidine core.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile reagent in the field of medicinal chemistry. Its application in the synthesis of the RSV fusion inhibitor GS-5806 underscores its importance in the development of novel therapeutics.[3] As the demand for new antiviral agents continues to grow, it is likely that this and similar substituted acrylates will find further application in the construction of complex, biologically active molecules. Future research may focus on developing more efficient and stereoselective methods for its synthesis, as well as exploring its reactivity with a broader range of nucleophiles to access novel heterocyclic scaffolds.

References

- 1. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1085699-23-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate(1085699-23-5) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Hazards of Ethyl (E)-3-ethoxy-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is a key building block in organic synthesis, finding application in the development of novel therapeutic agents and other complex molecules. Its unique structural features make it a valuable reagent, but also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, designed to empower researchers to work with this compound in a safe and informed manner. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical and Physical Properties

A foundational aspect of chemical safety is a clear understanding of a substance's physical and chemical properties. These parameters influence its behavior under various laboratory conditions and are critical for designing safe experimental setups and emergency response plans.

| Property | Value | Source(s) |

| Molecular Formula | C8H14O3 | [1][2] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Clear, faint yellow liquid | [2] |

| Boiling Point | 196-198 °C | [2][3] |

| Density | 1.0 g/cm³ | [3] |

| Storage Temperature | Room temperature | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is paramount for risk assessment and the implementation of appropriate safety measures.

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

A proactive approach to safety involves adhering to the following precautionary statements:

-

P260: Do not breathe dust/fumes/gas/mist/vapours/spray.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4][5][6][7]

-

P264: Wash hands and skin thoroughly after handling.[4][6][7][8]

-

P271: Use only outdoors or in a well-ventilated area.[3][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7][8]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound. The causality behind these recommendations is rooted in the compound's identified hazards.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[4][5][6][7] A certified chemical fume hood is mandatory for all procedures that may generate aerosols or vapors. This is critical to mitigate the risk of respiratory irritation and inhalation toxicity.[1][2][3]

-

Grounding: For transfers of the liquid, all equipment must be grounded to prevent the buildup of static electricity, which could serve as an ignition source.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.[8][11][12][13] This is to prevent serious eye irritation that can result from splashes.[1][2][3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8][13] Gloves should be inspected for integrity before each use and changed immediately if contaminated. This is a critical step to prevent skin irritation and potential dermal absorption.[1][2][3]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11][13]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

-

Container: Store in a tightly closed container in a cool, dry place.[5][6]

-

Ventilation: The storage area should be well-ventilated.[4][5][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][14] No smoking should be permitted in the storage or handling areas.[4][5][10]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5][11][14] Remove contaminated clothing and wash it before reuse.[5][7][14] If skin irritation persists, get medical advice/attention.[7][14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[4][6][7][14] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14] Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][11] Seek immediate medical attention.[5]

Accidental Release Measures

A structured response is necessary to contain and clean up a spill effectively and safely.

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4][6] Wear appropriate personal protective equipment as outlined in Section 3.2.[4] Avoid breathing vapors, mist, or gas.[4][5][6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5][6]

-

Containment and Cleanup: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[9][11][16] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[9][16]

Fire-Fighting Measures

While this compound is a combustible liquid, specific measures are required for effective fire suppression.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[14][15]

-

Unsuitable Extinguishing Media: A direct water stream may be ineffective.[9][16]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10][16] Containers may explode when heated.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Visualized Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response process for spills or exposures.

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the appropriate precautions. A thorough understanding of its hazards, coupled with diligent adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for protecting the health and safety of laboratory personnel. By fostering a strong safety culture and utilizing this guide as a key resource, researchers can confidently and responsibly advance their scientific endeavors.

References

- 1. This compound | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]

- 3. 1085699-23-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Ethyl 3-ethoxyacrylate - Safety Data Sheet [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ETHYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. ETHYL METHACRYLATE [training.itcilo.org]

- 12. ICSC 0272 - ETHYL METHACRYLATE [inchem.org]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Safe Handling of Ethyl (E)-3-Ethoxy-2-Methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Ethyl (E)-3-ethoxy-2-methylacrylate is an acrylate ester with the molecular formula C8H14O3.[1] Its structure and properties are foundational to understanding its reactivity and potential hazards.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1] |

| Boiling Point | 195-196 °C | [2] |

| Density | 0.998 g/mL at 25 °C | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.446 | [2] |

| Appearance | Colorless Liquid | [3] |

| Storage Temperature | 2-8°C | [2] |

The flash point of 76°C indicates that this compound is a combustible liquid, which necessitates specific storage and handling procedures to avoid ignition sources.[3]

Section 2: Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with a chemical is the cornerstone of safe laboratory practices. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties to the skin and eyes.[1] These classifications demand stringent adherence to personal protective equipment (PPE) protocols and engineering controls.

Caption: GHS Hazard Classification for this compound.

Section 3: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is required to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

-